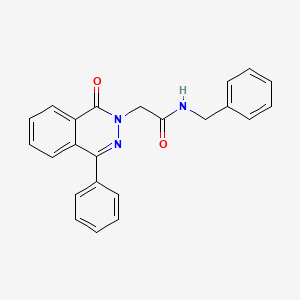

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide

Description

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide is a phthalazinone-derived acetamide compound characterized by a benzyl group attached to an acetamide backbone and a 1-oxo-4-phenyl-1,2-dihydrophthalazine moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

N-benzyl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-21(24-15-17-9-3-1-4-10-17)16-26-23(28)20-14-8-7-13-19(20)22(25-26)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLOPKGPLXFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide typically involves the condensation of phthalazinone derivatives with benzylamine and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted acetamides and benzyl derivatives .

Scientific Research Applications

Scientific Research Applications of N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide

This compound is a complex organic compound featuring a phthalazinone core, a benzyl group, and an acetamide moiety. It has applications spanning chemistry, biology, medicine, and industry. Its potential biological activities have spurred interest in medicinal chemistry and pharmacology.

Applications Overview

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is investigated for potential enzyme inhibition or receptor modulation.

- Medicine: It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry: It is used in developing new materials and chemical processes.

The biological activity of this compound is attributed to its interaction with molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulate receptor functions as an agonist or antagonist. These interactions underpin its therapeutic potential in conditions like cancer and inflammatory diseases.

Recent studies have explored its potential in several therapeutic areas:

- Anti-cancer Activity: N-benzyl derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells by interfering with critical signaling pathways .

- Anti-inflammatory Effects: Research has investigated its anti-inflammatory properties, noting its potential to reduce pro-inflammatory cytokine production and inhibit inflammatory pathway activation.

- Enzyme Inhibition: Its capacity to inhibit specific enzymes in metabolic pathways suggests applications in treating metabolic disorders or pathogenic bacterial infections.

Case Studies

- Case Study 1: Anti-cancer Efficacy A study showed that a related phthalazinone derivative exhibited cytotoxicity against various cancer cell lines, suggesting similar mechanisms of action for N-benzyl derivatives.

- Case Study 2: Enzyme Inhibition Research on related compounds revealed their effectiveness as inhibitors of ADP-ribosyltransferase toxins produced by pathogenic bacteria, suggesting a novel therapeutic approach against bacterial infections.

Comparative Analysis of Biological Activities

N-benzyl derivatives exhibit various biological activities compared to other known compounds:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(a) N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide

- Molecular Formula : C₂₃H₁₈ClN₃O₂ (vs. C₂₃H₁₉N₃O₂ for the target compound)

- Molecular Weight : 403.90 g/mol (vs. ~381.42 g/mol for the target compound)

- Key Differences : The 4-chlorobenzyl substituent introduces electron-withdrawing effects and increased molecular weight compared to the unsubstituted benzyl group in the target compound. This modification enhances lipophilicity and may alter binding affinity in biological systems .

- Hydrogen Bonding: 1 donor, 3 acceptors (identical to the target compound), suggesting similar crystal-packing behavior via N–H···O interactions.

(b) Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide)

- Structure: Replaces the phthalazinone moiety with a nitroimidazole ring.

- Pharmacological Profile : A clinically used antiparasitic drug with documented side effects (e.g., peripheral neuropathy, agranulocytosis) attributed to its nitro group, which generates reactive intermediates .

- Key Contrast: The absence of a nitro group in the target compound may reduce toxicity, while the phthalazinone core could offer distinct bioactivity against different targets.

(c) N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide

- Structure: Features a cyclohexyl group and dichlorophenylsulfanyl substituent instead of benzyl and phthalazinone.

- Crystallography: Exhibits N–H···O hydrogen-bonded chains, similar to the target compound’s likely packing behavior.

Pharmacological and Physicochemical Properties

| Compound | H-Bond Donors | H-Bond Acceptors | Key Functional Groups | Reported Bioactivity |

|---|---|---|---|---|

| Target Compound | 1 | 3 | Phthalazinone, benzyl, acetamide | Not yet reported (research focus) |

| N-(4-chlorobenzyl)-... (CAS 866153-80-2) | 1 | 3 | Chlorobenzyl, phthalazinone | Unknown (structural analog) |

| Benznidazole | 1 | 4 | Nitroimidazole, benzyl | Antiparasitic (Chagas disease) |

| N-Cyclohexyl-2-(2,3-dichloro...)acetamide | 1 | 3 | Cyclohexyl, dichlorophenyl | Protein interaction studies |

- Solubility Trends : The chlorobenzyl derivative (CAS 866153-80-2) is more lipophilic than the target compound, while benznidazole’s nitroimidazole group increases polarity.

- Toxicity Profile: Benznidazole’s nitro group is linked to oxidative stress, whereas the phthalazinone core may offer a safer profile pending further studies .

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s crystal structure (inferred from analogs) likely involves N–H···O interactions, as seen in N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide . Graph set analysis (e.g., Etter’s formalism) would classify these interactions as C(4) chains, common in acetamide derivatives . In contrast, benznidazole’s nitroimidazole ring participates in additional N–O···H bonds, altering its supramolecular architecture .

Biological Activity

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide is a complex organic compound characterized by its unique phthalazinone core and various functional groups, including a benzyl group and an acetamide moiety. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The IUPAC name for this compound is N-benzyl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide, and its molecular formula is . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an enzyme inhibitor or receptor modulator , potentially inhibiting enzyme activity by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions are essential for its therapeutic potential in various conditions, including cancer and inflammatory diseases.

Therapeutic Applications

Recent studies have explored the compound's potential in several therapeutic areas:

1. Anti-cancer Activity:

- N-benzyl derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by interfering with critical signaling pathways .

2. Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties, where it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.

3. Enzyme Inhibition:

- Its ability to inhibit specific enzymes involved in metabolic pathways could lead to applications in treating metabolic disorders or infections caused by pathogenic bacteria .

Case Studies

Several case studies illustrate the biological activity of N-benzyl derivatives:

Case Study 1: Anti-cancer Efficacy

- A study demonstrated that a related phthalazinone derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-benzyl derivatives may share similar mechanisms of action. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .

Case Study 2: Enzyme Inhibition

- Research on related compounds revealed their effectiveness as inhibitors of ADP-ribosyltransferase toxins produced by pathogenic bacteria. These toxins are critical virulence factors, and their inhibition could provide a novel therapeutic approach against bacterial infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for N-benzyl derivatives compared to other known compounds:

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions or substitution at the acetamide moiety. For example, analogous N-benzyl acetamide derivatives (e.g., KX2-391) are synthesized via nucleophilic substitution using benzylamine and activated esters. Purity optimization often employs silica gel column chromatography (e.g., 0–60% ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .

- Key Steps :

- Use of anhydrous solvents (DMF, THF) to avoid side reactions.

- Monitoring reaction progress via TLC or HPLC.

- Final purification via column chromatography or preparative HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Assign aromatic protons (δ 6.8–8.2 ppm), benzyl methylene (δ ~4.3 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). Splitting patterns confirm substitution positions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 394.382 for analogous structures) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the primary pharmacological targets of N-benzyl acetamide derivatives?

- Methodological Answer : Structurally related compounds (e.g., KX2-391) inhibit Src kinase by binding to its substrate site, disrupting cancer cell signaling. Target validation involves:

- Kinase assays (IC₅₀ determination).

- Cell viability assays (MTT/WST-1) in cancer lines (e.g., breast, prostate).

- Molecular docking to map binding interactions with Src’s catalytic domain .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer : SAR studies focus on:

- Benzyl Substitution : Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position enhance kinase inhibition .

- Phthalazine Ring Modifications : Introducing methoxy or trifluoroethoxy groups improves solubility without losing activity .

- Example Data :

| Analog Modification | Src IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 50 | 12 |

| 4-Methoxy-phthalazine | 45 | 35 |

| 4-Trifluoroethoxy-benzyl | 38 | 28 |

Q. What crystallographic challenges arise in determining this compound’s 3D structure?

- Methodological Answer :

- Crystal Growth : Requires slow evaporation from methanol/ethanol to obtain diffraction-quality crystals.

- Hydrogen Bonding : Directional H-bonds between acetamide NH and phthalazine carbonyls create layered packing, complicating anisotropic refinement .

- Software : SHELX suite (SHELXL-97) for refinement; direct methods for phase solving .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using 10 µM ATP .

- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. PC-3) and validate with siRNA knockdown .

- Metabolic Stability : Check for CYP450-mediated degradation using liver microsomes .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the phthalazine ring for pH-sensitive release .

- Co-crystallization : Use cyclodextrins or PEG-based polymers to enhance aqueous solubility .

- Example : Propoxy-substituted analogs (e.g., 12a) show 3-fold higher solubility (35 µg/mL) vs. parent (12 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.